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Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that plays a crucial role in
cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1] Its dysregulation
has been implicated in a variety of pathological conditions, including fibrosis, atherosclerosis,
cancer, and neurodegenerative diseases.[1] DDR1 is activated by various types of collagen,
initiating downstream signaling cascades that influence cellular behavior.[2][3] Given its
involvement in disease pathogenesis, DDR1 has emerged as a promising therapeutic target.

Quantitative Polymerase Chain Reaction (QPCR) is a highly sensitive and specific method for
guantifying gene expression levels. This application note provides a detailed protocol for
measuring the expression of the DDR1 gene using gPCR, intended for researchers, scientists,
and professionals in drug development who are investigating the role of DDR1 in their specific
research contexts.

Principles of gPCR for Gene Expression Analysis

This protocol utilizes a two-step reverse transcription gPCR (RT-gPCR) approach. First, total
RNA is extracted from the experimental samples and reverse transcribed into complementary
DNA (cDNA). The resulting cDNA then serves as the template for gPCR. In the gPCR reaction,
the amount of amplified DNA is monitored in real-time using a fluorescent dye (e.g., SYBR®
Green) or a sequence-specific fluorescent probe. The cycle at which the fluorescence signal
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crosses a defined threshold is known as the quantification cycle (Cq), which is inversely
proportional to the initial amount of target mMRNA.

Experimental Protocols
RNA Isolation and Quantification

High-quality, intact RNA is essential for accurate gene expression analysis.
Protocol:
o Sample Collection and Lysis:

o For cultured cells: Wash cells with ice-cold PBS, then lyse directly in the culture dish using
a lysis buffer (e.g., TRIzol® reagent or a buffer from a column-based kit).

o For tissues: Immediately snap-freeze tissue samples in liquid nitrogen after collection to
prevent RNA degradation. Homogenize the frozen tissue in lysis buffer using a rotor-stator
homogenizer or bead mill.

o RNA Extraction:

o Follow the manufacturer's protocol for your chosen RNA extraction method (e.g., phenol-
chloroform extraction with TRIzol® or a silica-membrane-based column kit).

o Include a DNase | treatment step to eliminate any contaminating genomic DNA. This can
be performed on-column for kit-based methods or in-solution for other methods.

e RNA Quantification and Quality Assessment:
o Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).

o Assess RNA purity by checking the A260/A280 and A260/A230 ratios. The ideal
A260/A280 ratio is ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

o Evaluate RNA integrity by running an aliquot on a denaturing agarose gel or using an
automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show
sharp 28S and 18S ribosomal RNA (rRNA) bands.
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cDNA Synthesis (Reverse Transcription)

Protocol:
» Prepare the Reverse Transcription Reaction:

o On ice, combine the following components in a nuclease-free tube. Prepare a master mix
for multiple samples to ensure consistency.

Component Volume/Amount
Total RNA 1ug

Random Hexamers (50 ng/uL) 1uL

dNTP Mix (10 mM each) 1L
Nuclease-free water to 13 pL

 Incubate to Anneal Primers:
o Gently mix the components, briefly centrifuge, and incubate at 65°C for 5 minutes.
o Immediately place the tube on ice for at least 1 minute.

» Prepare the Reverse Transcription Master Mix:

o On ice, combine the following for each reaction:

Component Volume
5X Reaction Buffer 4 uL
0.1 MDTT 1puL
RNase Inhibitor (40 U/uL) 1L
Reverse Transcriptase (e.g., M-MLV) luL

» Perform Reverse Transcription:
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o Add 7 pL of the master mix to each RNA/primer mixture.
o Gently mix and incubate at 37°C for 50 minutes.

o Inactivate the enzyme by heating to 70°C for 15 minutes.

e Store cDNA:

o The resulting cDNA can be stored at -20°C for future use.

gqPCR Reaction Setup

Protocol:
o Dilute cDNA:

o Thaw the cDNA on ice and dilute it 1:10 with nuclease-free water. This helps to minimize
the effect of any inhibitors from the reverse transcription reaction.

e Prepare the gPCR Master Mix:

o Onice, prepare a master mix for each gene (DDR1 and reference genes). Prepare
enough for the number of samples plus at least one extra reaction to account for pipetting

errors.
Component Volume (for one 20 pL reaction)
2X SYBR® Green gPCR Master Mix 10 pL
Forward Primer (10 uM) 0.5 L
Reverse Primer (10 uM) 0.5 uL
Nuclease-free water 4 uL

e Set up the gPCR Plate:
o Pipette 15 pL of the appropriate master mix into each well of a qPCR plate.

o Add 5 pL of the diluted cDNA to the corresponding wells.
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o Include the following controls for each gene:

= No Template Control (NTC): Add 5 pL of nuclease-free water instead of cDNA to a well

with the master mix. This control will detect any contamination.

= No Reverse Transcriptase Control (-RT): Use RNA that has not been reverse

transcribed as the template. This control will detect any signal from contaminating

genomic DNA.

e Seal and Centrifuge the Plate:

o Seal the plate with an optically clear adhesive film.

o Briefly centrifuge the plate to collect all components at the bottom of the wells.

gPCR Cycling and Data Acquisition

Protocol:

e Load the Plate:

o Place the gPCR plate into the real-time PCR instrument.

e Set up the Cycling Program:

o Atypical three-step cycling protocol is as follows:

Stage Step Temperature Time Cycles
Enzyme Initial ]
95°C 10 minutes 1
Activation Denaturation
Amplification Denaturation 95°C 15 seconds 40
Annealing/Exten
] 60°C 60 seconds

sion
Melt Curve ] o

) Dissociation 65°C to 95°C Incremental 1
Analysis
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o Start the Run:
o Initiate the gPCR run. The instrument will collect fluorescence data at each cycle.
e Melt Curve Analysis:

o After the amplification cycles, perform a melt curve analysis to verify the specificity of the
amplification. A single, sharp peak indicates that a single PCR product was amplified.

Data Presentation and Analysis
Primer and Reference Gene Information

The selection of appropriate primers and stable reference genes is critical for accurate qPCR
results.

Table 1: Example gPCR Primers for Human and Mouse DDR1

) Forward Reverse
Species Gene . . Source
Primer (5'to 3') Primer (5' to 3’)

o CAAAGGGTGT OriGene
(Not explicitly

Human DDR1 CCCTTACGCAC  Technologies Inc.
stated)
A (4]
GGACAGAAAG OriGene
TGCTGCTTCTC )
Mouse Ddrl GTGAACCGTCA  Technologies Inc.
ATCATCGCGCT

[5]

Note: It is highly recommended to use experimentally validated primers. Commercial suppliers
like OriGene and Sino Biological[4][5][6] offer pre-validated primer pairs. Alternatively, primers
can be designed using tools like Primer-BLAST and validated in the lab.

Table 2: Commonly Used Reference Genes for qPCR

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/hp231644-mck10-ddr1-human-qpcr-primer-pair-nm-013994
https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/mp203712-ddr1-mouse-qpcr-primer-pair-nm-007584
https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/hp231644-mck10-ddr1-human-qpcr-primer-pair-nm-013994
https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/mp203712-ddr1-mouse-qpcr-primer-pair-nm-007584
https://www.sinobiological.com/qpcr-primer/mouse-ddr1-mp200800
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8235259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Research Area Recommended Reference Genes
Cancer (general) GAPDH, ACTB, B2M, HPRT1, RPL13A
Neurodegenerative Diseases UBC, YWHAZ, RP II, HMBS, TBP, SDHA[7][8]

Note: The stability of reference genes can vary between different cell types, tissues, and
experimental conditions. It is crucial to validate a panel of potential reference genes for your
specific experimental system to identify the most stable ones.

Relative Quantification using the AACq Method

The delta-delta Cq (AACq) method is a widely used approach for relative quantification of gene
expression.

Table 3: Example Data for Relative Quantification of DDR1 Expression

AACq
ACq (ACgSampl  Fold
Sample Gene Cq (CqDDR1 - e- Change (2-
CqRef) ACqControl AACq)
)
Control 1 DDR1 25.2 5.1 0.0 1.0
Ref Gene 20.1
Control 2 DDR1 25.5 53 0.2 0.9
Ref Gene 20.2
Treated 1 DDR1 23.1 3.0 2.1 4.3
Ref Gene 20.1
Treated 2 DDR1 23.4 3.3 -1.8 3.5
Ref Gene 20.1

Data Analysis Steps:
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Calculate the average Cq value for each technical replicate.

Calculate the ACq for each sample by subtracting the average Cq of the reference gene
from the average Cq of the target gene (DDR1).

Calculate the AACq by subtracting the ACq of the control sample from the ACq of the treated
sample.

Calculate the fold change in gene expression using the formula 2-AACq.

Visualizations
Experimental Workflow
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Caption: gPCR experimental workflow from sample to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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